N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide
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Overview
Description
N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, dibromo substitutions, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE typically involves a multi-step process. One common method starts with the preparation of the benzyloxybenzaldehyde derivative, which is then subjected to a condensation reaction with 3,5-dibromo-2-hydroxybenzohydrazide under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction can produce amine-substituted compounds. Substitution reactions typically result in the replacement of bromine atoms with other functional groups.
Scientific Research Applications
N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzyloxy and dibromo groups may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-2-CHLOROBENZOHYDRAZIDE
- N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-2,2-DIPHENYLCYCLOPROPANECARBOHYDRAZIDE
Uniqueness
N’-{(E)-[2-(BENZYLOXY)PHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE stands out due to its dibromo substitutions, which impart unique chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H16Br2N2O3 |
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Molecular Weight |
504.2 g/mol |
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Br2N2O3/c22-16-10-17(20(26)18(23)11-16)21(27)25-24-12-15-8-4-5-9-19(15)28-13-14-6-2-1-3-7-14/h1-12,26H,13H2,(H,25,27)/b24-12+ |
InChI Key |
KLTURDILWVRMCD-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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